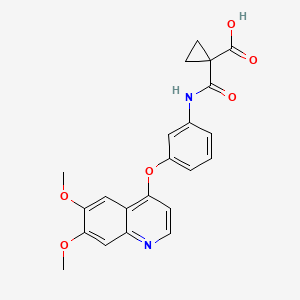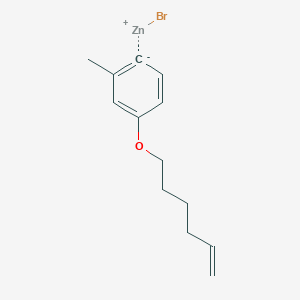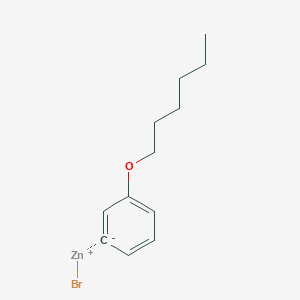
3-n-HexyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-n-HexyloxyphenylZinc bromide: is an organozinc compound with the molecular formula C12H17BrOZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-n-HexyloxyphenylZinc bromide typically involves the reaction of 3-n-Hexyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-n-Hexyloxybromobenzene+Zn→3-n-HexyloxyphenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactors and more controlled environments to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-n-HexyloxyphenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
Chemistry: 3-n-HexyloxyphenylZinc bromide is used extensively in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules and natural products.
Biology and Medicine: While specific biological applications of this compound are less common, its derivatives and the compounds synthesized using it can have significant biological activity and potential medicinal applications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of biaryl compounds makes it a key reagent in the manufacture of various high-value chemicals .
Mécanisme D'action
The mechanism of action of 3-n-HexyloxyphenylZinc bromide in coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed coupling reactions .
Comparaison Avec Des Composés Similaires
- PhenylZinc bromide
- 4-MethoxyphenylZinc bromide
- 3-MethylphenylZinc bromide
Comparison: 3-n-HexyloxyphenylZinc bromide is unique due to the presence of the hexyloxy group, which can influence its reactivity and solubility. Compared to other similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .
Propriétés
Formule moléculaire |
C12H17BrOZn |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
bromozinc(1+);hexoxybenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-6,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
VHHAVRZZYOIQHE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOC1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


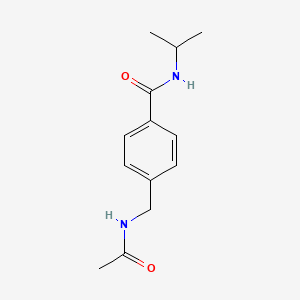
![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)
![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)

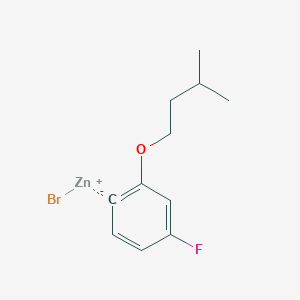
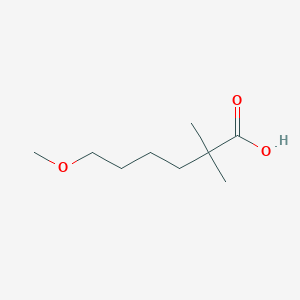
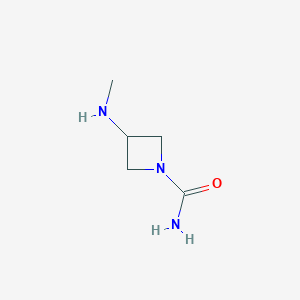

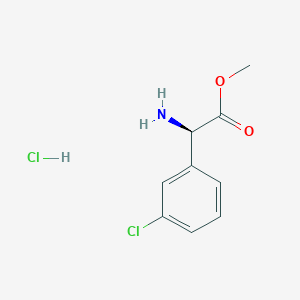
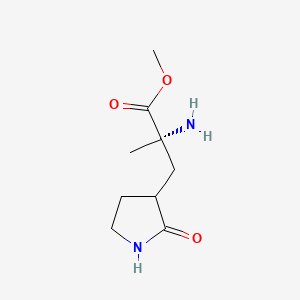
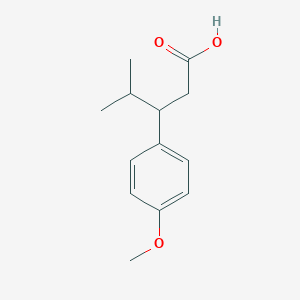
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
